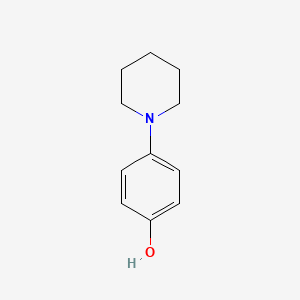

p-Piperidinophenol

Description

Contextualization of p-Piperidinophenol within Contemporary Organic Chemistry Research

p-Piperidinophenol, also known as 4-piperidin-1-ylphenol, is a disubstituted aromatic compound featuring both a phenol (B47542) and a piperidine (B6355638) functional group. uni.lu Its unique structure, combining a nucleophilic secondary amine within a saturated heterocycle and a hydroxyl-substituted benzene (B151609) ring, positions it as a versatile intermediate in modern organic synthesis. Organic chemistry, the study of the structure, properties, and reactions of carbon-containing compounds, provides the foundation for creating new molecules with specific functions. ntnu.edu In this context, p-Piperidinophenol serves as a valuable building block for constructing more complex molecular architectures.

The strategic placement of the piperidine and phenol moieties at the para position of the benzene ring influences the compound's reactivity and potential applications. This arrangement allows for selective chemical modifications at three distinct sites: the phenolic hydroxyl group, the nitrogen atom of the piperidine ring, and the aromatic ring itself. This multifunctionality makes p-Piperidinophenol a subject of interest in various research domains, including medicinal chemistry and materials science. researchgate.netgoogle.com Its derivatives have been explored in the development of novel compounds, such as those investigated for their potential as β3 adrenergic agonists and in the creation of specialized photographic materials. google.comjustia.com The synthesis and incorporation of p-Piperidinophenol into larger molecules is a testament to the ongoing efforts in organic synthesis to create novel structures with tailored properties. nih.govsouthampton.ac.uk

Below is a table detailing the key chemical properties of p-Piperidinophenol.

| Property | Value |

| Molecular Formula | C11H15NO |

| Molecular Weight | 177.24 g/mol |

| IUPAC Name | 4-(piperidin-1-yl)phenol |

| SMILES | C1CCN(CC1)C2=CC=C(C=C2)O |

| InChI | InChI=1S/C11H15NO/c13-11-6-4-10(5-7-11)12-8-2-1-3-9-12/h4-7,13H,1-3,8-9H2 |

| InChIKey | FJTDDUIPUAXKSP-UHFFFAOYSA-N |

| XlogP (predicted) | 3.1 |

| Monoisotopic Mass | 177.11537 Da |

Data sourced from PubChem. uni.lu

Academic Significance and Research Landscape of Aminophenol Derivatives

Aminophenols are a class of organic compounds that contain both an amine and a phenol functional group attached to a benzene ring. nih.gov They exist as ortho-, meta-, and para-isomers, with the position of the substituents dictating their chemical properties and applications. researchandmarkets.com The academic and industrial interest in aminophenol derivatives is substantial, driven by their versatility as key intermediates in the synthesis of a wide range of commercially important products. intentmarketresearch.com The global aminophenol market was valued at approximately USD 1.65 billion in 2024 and is projected to grow, highlighting the economic importance of this class of compounds. globenewswire.com

The research landscape for aminophenol derivatives is diverse and expanding. A significant area of focus is the pharmaceutical industry, where p-aminophenol, in particular, is a critical precursor for the synthesis of widely used analgesic and antipyretic drugs. globenewswire.comresearchandmarkets.com The scientific community is actively exploring other therapeutic applications, with studies investigating aminophenol derivatives for their potential as anti-inflammatory, antimicrobial, neuroprotective, and anticancer agents. kajay-remedies.comnih.gov For instance, research has shown that certain derivatives can inhibit enzymes like tyrosinase, which is involved in melanin (B1238610) synthesis, suggesting their potential use in cosmetics. nih.gov

Beyond pharmaceuticals, aminophenol derivatives are crucial in the dye and pigment industry for producing azo dyes used in textiles and plastics. researchandmarkets.comintentmarketresearch.com They also find applications in the agrochemical sector for synthesizing herbicides and plant growth regulators. marketresearch.com A growing trend in the research landscape is the development of "green" and sustainable manufacturing processes for aminophenols, focusing on catalytic hydrogenation and biocatalysis to improve yield and reduce environmental impact. researchandmarkets.commarketresearch.com Researchers are also innovating new high-purity formulations for specialized uses in electronics and advanced materials, indicating a promising future for aminophenol-based compounds in various high-tech fields. researchandmarkets.com This continuous research and development underscore the enduring academic and commercial significance of aminophenol derivatives in modern chemistry. openmedicinalchemistryjournal.com

Structure

3D Structure

Properties

CAS No. |

24302-35-0 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

4-piperidin-1-ylphenol |

InChI |

InChI=1S/C11H15NO/c13-11-6-4-10(5-7-11)12-8-2-1-3-9-12/h4-7,13H,1-3,8-9H2 |

InChI Key |

FJTDDUIPUAXKSP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for P Piperidinophenol

Historical and Contemporary Approaches to p-Piperidinophenol Synthesis

Historically, the synthesis of aryl amines, including derivatives like p-piperidinophenol, often relied on methods such as nucleophilic aromatic substitution and reductive amination. wikipedia.org While effective to some extent, these methods can suffer from limitations in substrate scope and may require harsh reaction conditions. wikipedia.org

Contemporary approaches have largely focused on transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgnumberanalytics.com This reaction has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and efficient method for the synthesis of a wide array of aryl amines. wikipedia.orgnumberanalytics.com The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. numberanalytics.comjk-sci.com The reaction proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. numberanalytics.com The development of various generations of catalyst systems, particularly those employing bulky phosphine (B1218219) ligands, has significantly expanded the scope and efficiency of this reaction, making it a cornerstone of modern organic synthesis. wikipedia.orgjk-sci.com

Another important contemporary method is reductive amination. This one-pot reaction involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. bu.educengage.com.au This method is attractive for its operational simplicity and the ability to form multiple bonds in a single step. bu.edu Various reducing agents can be employed, and the reaction conditions can often be tailored to be mild and chemoselective. organic-chemistry.org

Novel Synthetic Pathways for p-Piperidinophenol

Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of p-piperidinophenol and its derivatives.

Catalytic Hydrogenation Routes to p-Piperidinophenol

Catalytic hydrogenation is a powerful technique for the reduction of various functional groups and is widely used in both laboratory and industrial settings. tcichemicals.com In the context of p-piperidinophenol synthesis, catalytic hydrogenation can be employed for the reduction of precursor molecules containing reducible functionalities. For instance, the reduction of a nitrophenol derivative to an aminophenol, followed by subsequent reaction with a piperidine (B6355638) precursor, could be a viable route. Common catalysts for hydrogenation include palladium, platinum, and nickel, often supported on materials like carbon to increase their surface area and activity. tcichemicals.comstanford.edu The choice of catalyst and reaction conditions is crucial for achieving high selectivity and avoiding unwanted side reactions. tcichemicals.com

Multistep Organic Synthesis of p-Piperidinophenol Derivatives

The synthesis of complex organic molecules often requires a multistep approach, where a target molecule is built up through a sequence of carefully planned reactions. youtube.comyoutube.com The synthesis of p-piperidinophenol derivatives is no exception. A retrosynthetic analysis can be employed to work backward from the target molecule to identify suitable starting materials and key transformations. youtube.com For example, the synthesis could involve the initial construction of the piperidine ring, followed by its attachment to a phenol (B47542) moiety, or vice versa. kcl.ac.uk Multistep syntheses offer the flexibility to introduce various substituents onto either the piperidine or the phenol ring, allowing for the creation of a diverse library of derivatives. kcl.ac.ukrsc.org

A potential multistep synthesis could involve the following general steps:

Formation of a substituted piperidone: This could be achieved through methods like the aza-Michael addition. kcl.ac.uk

Functional group manipulation: The piperidone could be reduced to a piperidine or undergo other transformations.

Coupling with a phenol derivative: This could be accomplished using a cross-coupling reaction like the Buchwald-Hartwig amination.

Green Chemistry Principles in p-Piperidinophenol Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. jocpr.commdpi.comacs.org These principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. jocpr.comslideshare.net

Key green chemistry strategies applicable to p-piperidinophenol synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, supercritical CO2, or bio-based solvents. jocpr.com The use of deep eutectic solvents has also been explored for the synthesis of piperidin-4-one derivatives. asianpubs.org

Catalysis: Employing catalytic reagents in place of stoichiometric ones to minimize waste. acs.org This aligns well with the use of palladium catalysis in the Buchwald-Hartwig amination.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. acs.org

Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources. jocpr.com

Optimization of Reaction Conditions for p-Piperidinophenol Yield and Selectivity

Optimizing reaction conditions is a critical aspect of chemical synthesis to maximize the yield of the desired product and minimize the formation of byproducts. numberanalytics.com This is an iterative process that involves systematically varying different parameters.

Key Parameters for Optimization:

| Parameter | Description | Potential Impact on Synthesis |

| Catalyst System | Choice of metal precursor (e.g., Pd(OAc)2) and ligand (e.g., phosphine-based ligands). jk-sci.comuwindsor.ca | Catalyst and ligand choice significantly affects reaction rate, yield, and the scope of compatible substrates in cross-coupling reactions. numberanalytics.comjk-sci.com |

| Base | Type and amount of base used in the reaction (e.g., t-BuONa, Cs2CO3). uwindsor.ca | The base plays a crucial role in the catalytic cycle of reactions like the Buchwald-Hartwig amination and can influence reaction efficiency and side reactions. uwindsor.ca |

| Solvent | The liquid medium in which the reaction is conducted (e.g., toluene, THF, acetonitrile). uwindsor.cascielo.br | The solvent can affect the solubility of reactants and catalysts, as well as stabilize intermediates, thereby influencing reaction rates and outcomes. uwindsor.ca |

| Temperature | The temperature at which the reaction is carried out. jk-sci.com | Temperature affects reaction kinetics; higher temperatures can increase reaction rates but may also lead to decomposition or side reactions. |

| Reaction Time | The duration of the reaction. scielo.br | Sufficient time is needed for the reaction to go to completion, but prolonged reaction times can lead to product degradation. |

Methodologies for Optimization:

One-Factor-at-a-Time (OFAT): A traditional method where one parameter is varied while others are kept constant. numberanalytics.com

Design of Experiments (DoE): A statistical approach that allows for the simultaneous investigation of multiple variables, leading to a more efficient and comprehensive optimization process. whiterose.ac.uk

High-Throughput Screening (HTS): An automated method for rapidly evaluating a large number of different reaction conditions. numberanalytics.com

Bayesian Optimization: A machine learning-based approach that uses previous experimental results to inform the selection of the next set of experiments, accelerating the optimization process. ucla.edu

Scale-Up Considerations for p-Piperidinophenol Production in Academic Research

Scaling up a chemical synthesis from a small, laboratory-scale reaction to a larger one for academic research purposes presents several challenges. researchgate.net What works well on a milligram scale may not be directly translatable to a multigram or kilogram scale.

Key Considerations for Scale-Up:

Heat Transfer: Exothermic reactions that are easily controlled in a small flask can become difficult to manage on a larger scale, potentially leading to runaway reactions. Efficient stirring and cooling are crucial.

Mass Transfer: Ensuring efficient mixing of reactants and catalysts becomes more challenging in larger reaction vessels.

Reagent Addition: The rate of addition of reagents can significantly impact the reaction outcome on a larger scale.

Work-up and Purification: Procedures that are straightforward on a small scale, such as extraction and chromatography, can become cumbersome and time-consuming for larger quantities. orgsyn.org Alternative purification methods like crystallization or distillation may need to be developed.

Safety: The potential hazards associated with the reaction, such as the use of flammable solvents or pyrophoric reagents, are magnified on a larger scale. A thorough risk assessment is essential. stanford.edu

A phased approach to scale-up, starting with small increments in scale, allows for the identification and mitigation of potential problems before committing to a large-scale synthesis. researchgate.net

Mechanistic Investigations of Reactions Involving P Piperidinophenol

Fundamental Reaction Mechanisms of p-Piperidinophenol Transformations

The reactivity of p-Piperidinophenol can be categorized into three primary mechanistic pathways: nucleophilic reactions centered on the piperidine (B6355638) nitrogen, electrophilic substitution on the aromatic ring, and reactions proceeding through radical intermediates.

The piperidine ring in p-Piperidinophenol contains a secondary amine with a lone pair of electrons on the nitrogen atom, rendering it a potent nucleophile. This nucleophilicity drives several important transformations, most notably nucleophilic aromatic substitution (SNAr) reactions. In these reactions, the piperidine nitrogen attacks an electron-deficient aromatic ring, displacing a leaving group.

For instance, the reaction of piperidine with 1-fluoro-2,4-dinitrobenzene (B121222) is a well-studied example of an SNAr reaction. rsc.org The piperidine attacks the carbon bearing the fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer or σ-adduct. rsc.org The reaction is often subject to base catalysis, where a second molecule of piperidine can facilitate the deprotonation of the zwitterionic intermediate, which can be the rate-limiting step in some cases. rsc.org The reactivity in these substitutions is generally high, though less so than with more activated substrates like 2,4-dinitrophenyl halides, which exhibit lower activation enthalpies. nih.gov

The general mechanism for the nucleophilic substitution by piperidine can be summarized as follows:

Nucleophilic Attack: The piperidine nitrogen attacks the electron-poor carbon of the substrate.

Formation of Intermediate: A zwitterionic or σ-adduct intermediate is formed. rsc.org

Leaving Group Departure: This step can be the rate-determining step and may be assisted by the solvent or a base to expel the leaving group and regenerate the aromatic system. rsc.org

The phenol (B47542) ring of p-Piperidinophenol is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the hydroxyl (-OH) group and the piperidino group. wikipedia.org Both are powerful activating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. uomustansiriyah.edu.iqlibretexts.org Since the piperidino group is para to the hydroxyl group, the positions ortho to the hydroxyl group (and meta to the piperidino group) and ortho to the piperidino group (and meta to the hydroxyl group) are the most activated sites for substitution.

The general mechanism for EAS proceeds in two principal steps: masterorganicchemistry.com

Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E+). This is typically the slow, rate-determining step as it disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. uomustansiriyah.edu.iqmasterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the ring and is a fast, exergonic step. uomustansiriyah.edu.iqmasterorganicchemistry.com

Common EAS reactions include nitration (using nitric and sulfuric acid to generate the NO₂⁺ electrophile), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), and Friedel-Crafts alkylation and acylation. wikipedia.orgminia.edu.eg The strong electron-donating character of the hydroxyl and piperidino groups means that these reactions would proceed readily, often without the need for harsh catalysts required for less activated rings like benzene (B151609). minia.edu.eg

While ionic mechanisms are common, p-Piperidinophenol can also be involved in reactions that proceed via radical intermediates. Radical reactions are characterized by three key phases: initiation, propagation, and termination. youtube.com The phenolic hydroxyl group is particularly susceptible to hydrogen atom abstraction by radical species, which would generate a phenoxyl radical. This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring and the oxygen atom.

Nitro-containing compounds, for example, are known to participate in radical-initiated pathways. rsc.org In a different context, studies on diaryliodonium salts have shown that their reactions can proceed through the homolytic cleavage of a bond to create a radical pair, which then recombines. researchgate.net It is plausible that under specific conditions, such as exposure to radical initiators or high-energy light, p-Piperidinophenol could undergo similar transformations. For instance, a P-center radical could potentially add to the aromatic system, a pathway observed in other contexts under visible light photocatalysis. rsc.org

Electrophilic Aromatic Substitution on the Phenol Ring of p-Piperidinophenol

Kinetic Studies and Rate Law Determinations for p-Piperidinophenol Reactions

Kinetic studies are crucial for elucidating reaction mechanisms by providing quantitative data on reaction rates and their dependence on reactant concentrations. nih.gov For reactions involving piperidine as a nucleophile, the rate law often reveals important mechanistic details.

In the reaction of piperidine with various phenyl aryl sulfides, substitutions by n-butylamine showed a first-order dependence on the amine concentration, indicating that the initial nucleophilic attack is the rate-determining step. rsc.org However, reactions with pyrrolidine (B122466) were subject to general base catalysis, suggesting that the rate-limiting step is the deprotonation of the intermediate. rsc.org

For the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine in a range of aprotic solvents, the reaction kinetics were found to be highly dependent on the solvent. rsc.org In hydrogen-bond donor solvents like chloroform (B151607) and nitromethane, the second-order rate coefficient was nearly insensitive to the amine concentration. rsc.org In other aprotic solvents, significant base catalysis was observed. rsc.org This indicates a shift in the rate-determining step from the departure of the leaving group (assisted by hydrogen-bonding solvents) to the formation of the intermediate. rsc.org

Table 1: Kinetic Data for the Reaction of 1-Fluoro-2,4-dinitrobenzene with Piperidine in Various Solvents This table is representative of kinetic data typically obtained for such reactions. k₂ and k₃ refer to the non-catalyzed and base-catalyzed rate constants, respectively.

| Solvent | Dielectric Constant (ε) | k₂ (L mol⁻¹ s⁻¹) | k₃ (L² mol⁻² s⁻¹) |

| Toluene | 2.38 | ~0.03 | ~3.5 |

| Benzene | 2.28 | ~0.04 | ~4.2 |

| Dioxane | 2.21 | ~0.07 | ~10.0 |

| Chloroform | 4.81 | ~1.5 | ~1.5 |

| Acetonitrile | 37.5 | ~1.8 | ~1.8 |

Data adapted from conceptual findings in kinetic studies of nucleophilic aromatic substitution. rsc.org

Identification and Characterization of Reaction Intermediates in p-Piperidinophenol Pathways

The direct detection and characterization of transient reaction intermediates provide powerful evidence for a proposed mechanistic pathway. msu.edu Techniques such as spectroscopy (NMR, IR, UV-Vis) and mass spectrometry (MS) are invaluable for this purpose. nih.govnumberanalytics.com

In nucleophilic aromatic substitution reactions involving piperidine, the key intermediate is the σ-adduct (or Meisenheimer complex). rsc.org These species are often highly colored and can sometimes be observed spectroscopically. For example, in the reaction of phenyl aryl sulfides with piperidine, the rapid formation of σ-adducts by attack at an unsubstituted position was reported. rsc.org

For electrophilic aromatic substitution, the central intermediate is the arenium ion (or σ-complex). uomustansiriyah.edu.iq This is a carbocation, and its stability is a key factor in determining the reaction rate and orientation. masterorganicchemistry.comnumberanalytics.com The arenium ion formed from p-Piperidinophenol would be significantly stabilized by resonance involving the lone pairs on both the hydroxyl oxygen and the piperidino nitrogen.

In radical reactions, the intermediates are radical species themselves. youtube.com For p-Piperidinophenol, the most likely radical intermediate is the phenoxyl radical formed by abstraction of the phenolic hydrogen. Detecting these short-lived species often requires specialized techniques like electron paramagnetic resonance (EPR) spectroscopy or chemical trapping experiments. numberanalytics.com

Influence of Reaction Conditions on p-Piperidinophenol Mechanism Divergence

Reaction conditions, including solvent, temperature, and the presence of catalysts, can profoundly influence which mechanistic pathway is favored, a concept known as mechanism divergence. britannica.com

Solvent Effects: The choice of solvent is critical. In SNAr reactions, polar aprotic solvents can accelerate the reaction by solvating the cationic portion of the transition state without strongly hydrogen-bonding to the nucleophile. libretexts.org As seen with 1-fluoro-2,4-dinitrobenzene and piperidine, hydrogen-bond donor solvents can assist in the departure of the leaving group, changing the rate-determining step of the reaction. rsc.org

Temperature: Higher temperatures generally increase reaction rates. For competing reactions with different activation energies, a change in temperature can alter the product distribution, often favoring the product of the reaction with the higher activation energy. britannica.com

Catalysts: Catalysts can open up entirely new reaction pathways with lower activation energies. britannica.com In EAS, Lewis acids are used to generate a more potent electrophile. minia.edu.eg In nucleophilic substitutions, base catalysis can accelerate the reaction by facilitating proton transfers in the rate-determining step. rsc.org

Concentration: Reactant concentrations can also determine the dominant mechanism, particularly when different pathways have different molecularities in their transition states. britannica.com A higher concentration of a reagent will favor mechanisms that involve a greater number of molecules of that reagent in the transition state. britannica.com

Advanced Spectroscopic and Structural Elucidation Techniques for P Piperidinophenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of p-Piperidinophenol and its Derivatives

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the detailed structural analysis of p-Piperidinophenol and its derivatives in solution. nih.gov It provides comprehensive information on the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. nih.gov

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for identifying the different types of protons and carbons present in the p-Piperidinophenol molecule and their respective chemical environments. The chemical shifts in these spectra offer initial clues about the electronic distribution within the molecule. For instance, in a derivative, 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol, the ¹H-NMR and ¹³C-NMR spectra were instrumental in its characterization. researchgate.net

Two-dimensional (2D) NMR techniques provide a more in-depth analysis of molecular structure by revealing correlations between different nuclei. wikipedia.org These experiments spread the NMR signals into two frequency dimensions, which helps to resolve overlapping peaks that can be present in complex 1D spectra. wikipedia.orgunibe.ch

Key 2D NMR experiments used for p-Piperidinophenol and its derivatives include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure, allowing for the mapping of the spin-spin coupling network. unibe.ch This is particularly useful for confirming the connectivity within the piperidine (B6355638) and phenol (B47542) rings of p-Piperidinophenol.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C. wikipedia.orgarxiv.org This powerful technique allows for the unambiguous assignment of proton signals to their corresponding carbon atoms, providing a clear picture of the C-H framework of the molecule. arxiv.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This through-space correlation is vital for determining the stereochemistry and conformation of the molecule in solution.

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for the core structure of p-Piperidinophenol, although these values can vary depending on the solvent and the specific derivative.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenolic -OH | Variable | - |

| Aromatic CH | 6.7 - 7.5 | 115 - 145 |

| Piperidine CH₂ (adjacent to N) | ~3.0 - 3.5 | ~50 - 55 |

| Piperidine CH₂ (other) | ~1.5 - 1.8 | ~24 - 27 |

Note: This is a generalized table. Actual chemical shifts can vary.

Quantitative NMR (qNMR) is a valuable technique for determining the concentration of specific compounds in a mixture without the need for identical reference standards for each analyte. rptu.desigmaaldrich.com This makes it a powerful tool for monitoring the progress of reactions involving p-Piperidinophenol and for assessing the purity of the final product. rptu.dechemrxiv.org

By integrating the signals of known and unknown compounds in the ¹H NMR spectrum, the relative amounts of reactants, intermediates, and products can be determined over time. magritek.com This real-time information is crucial for optimizing reaction conditions, determining reaction kinetics, and identifying the formation of any by-products. rptu.demagritek.com For purity assessment, a certified reference material is used as an internal standard, and the purity of the p-Piperidinophenol sample is calculated by comparing the integral of a specific signal from the analyte with that of the standard. sigmaaldrich.com 31P qNMR has also proven effective for the analysis of phosphorus-containing compounds. mdpi.com

1D and 2D NMR Experiments for Connectivity and Stereochemical Assignment

Advanced Mass Spectrometry (MS) for Molecular and Fragmentation Analysis of p-Piperidinophenol

Advanced mass spectrometry (MS) techniques are essential for determining the molecular weight of p-Piperidinophenol and for elucidating its structure through fragmentation analysis. chromatographyonline.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence. copernicus.org

Techniques such as electrospray ionization (ESI) are commonly used to generate ions of p-Piperidinophenol and its derivatives for MS analysis. nih.gov Once ionized, the molecule can be subjected to tandem mass spectrometry (MS/MS). In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision with an inert gas. chromatographyonline.comnih.gov The resulting fragment ions are then analyzed by the mass spectrometer.

The fragmentation pattern is a unique fingerprint of the molecule and provides valuable information about its structure. spectroscopyonline.commsu.edu For p-Piperidinophenol, characteristic fragmentation pathways would likely involve the cleavage of the piperidine ring, the loss of the hydroxyl group, and the fragmentation of the aromatic ring. By analyzing the masses of the fragment ions, the connectivity of the different parts of the molecule can be pieced together, confirming the structure determined by NMR.

A hypothetical fragmentation pattern for p-Piperidinophenol might include the following key fragments:

| m/z Value | Possible Fragment Structure |

| 177 | [M]+ (Molecular ion) |

| 176 | [M-H]+ |

| 94 | [C₆H₅OH]+ (Phenol) |

| 84 | [C₅H₁₀N]+ (Piperidinyl cation) |

Note: This is a hypothetical fragmentation pattern and may vary based on the ionization method and collision energy.

X-ray Crystallography for Solid-State Structure Determination of p-Piperidinophenol

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govwikipedia.orglibretexts.org This technique involves irradiating a single crystal of p-Piperidinophenol with X-rays and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted X-rays are used to calculate an electron density map, from which the positions of the individual atoms can be determined with very high precision. nih.gov

The crystal structure of a derivative, 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}phenol, revealed that the phenolic moiety is planar. nih.gov X-ray crystallography provides a wealth of structural information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The exact three-dimensional shape of the molecule in the crystal lattice.

Intermolecular interactions: How the molecules of p-Piperidinophenol pack together in the crystal, including details of hydrogen bonding and other non-covalent interactions. researchgate.net For instance, the crystal structure of 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol was determined using this method. researchgate.net

This detailed structural information is invaluable for understanding the physical properties of p-Piperidinophenol and for computational modeling studies. The process can be challenging if obtaining suitable single crystals is difficult, in which case powder X-ray diffraction data can be used, sometimes guided by solid-state NMR and computational methods. rsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in p-Piperidinophenol

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. americanpharmaceuticalreview.commdpi.com These techniques are based on the principle that the bonds within a molecule vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs the radiation at frequencies that correspond to its natural vibrational modes. mdpi.com Raman spectroscopy provides complementary information by measuring the inelastic scattering of light. americanpharmaceuticalreview.com

For p-Piperidinophenol, vibrational spectroscopy can be used to confirm the presence of key functional groups:

O-H stretch: The hydroxyl group of the phenol will give rise to a characteristic broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹.

N-H stretch: In the case of a secondary amine derivative, an N-H stretch would be observed.

C-H stretch: Aromatic and aliphatic C-H stretching vibrations will appear in the region of 2850-3100 cm⁻¹.

C=C stretch: The aromatic ring will show characteristic C=C stretching vibrations in the region of 1450-1600 cm⁻¹.

C-N stretch: The stretching vibration of the C-N bond in the piperidine ring will appear in the fingerprint region of the spectrum. researchgate.net

C-O stretch: The C-O stretching vibration of the phenol will also be present, typically in the 1000-1200 cm⁻¹ region. libretexts.org

The fingerprint region of the IR spectrum (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to each molecule and can be used for identification purposes. mdpi.comlibretexts.org

The following table summarizes some of the expected vibrational frequencies for p-Piperidinophenol.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Phenol O-H | Stretch, broad | 3200 - 3600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1020 - 1250 |

| C-O | Stretch | 1000 - 1200 |

Note: These are typical ranges and can be influenced by the molecular environment and intermolecular interactions.

UV-Visible Spectroscopy for Electronic Transitions in p-Piperidinophenol Systems

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. mvpsvktcollege.ac.inlibretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of light absorbed corresponds to the energy difference between these orbitals. msu.edu

For p-Piperidinophenol, the UV-Visible spectrum is dominated by absorptions due to π → π* transitions within the aromatic phenol ring. tanta.edu.eg The presence of the piperidine group, an auxochrome, attached to the chromophore (the phenol ring) can cause a shift in the absorption maximum (λmax) and an increase in the molar absorptivity (ε). msu.edu

The position of the λmax can be influenced by the solvent polarity. uomustansiriyah.edu.iq For example, in polar solvents, a red shift (to longer wavelengths) is often observed for π → π* transitions. uomustansiriyah.edu.iq The pH of the solution can also significantly affect the UV-Visible spectrum of p-Piperidinophenol. tanta.edu.eg In basic solutions, the phenolic proton is removed to form the phenoxide ion. This increases the electron-donating ability of the oxygen, leading to a bathochromic (red) shift in the λmax.

The UV spectrum of a derivative, a nitropiperidinophenol, in 8 M H₂SO₄ showed λmax at 228, 266, and 322 nm. rsc.org

The following table indicates the likely electronic transitions for p-Piperidinophenol.

| Electronic Transition | Typical Wavelength Range (nm) | Chromophore |

| π → π | 250 - 290 | Phenol ring |

| n → π | Longer wavelength, weaker intensity | Carbonyl (if present in derivative) |

Note: The exact λmax and ε values are dependent on the solvent and pH.

Emerging Spectroscopic Methods for p-Piperidinophenol Elucidation and Analysis

The comprehensive characterization of p-Piperidinophenol, beyond routine spectral analysis, is facilitated by a suite of advanced and emerging spectroscopic techniques. These methods provide deeper insights into its three-dimensional structure, connectivity, and behavior in various states. Techniques such as two-dimensional Nuclear Magnetic Resonance (2D NMR), hyphenated mass spectrometry, solid-state NMR, and X-ray crystallography offer unparalleled detail, resolving ambiguities that may remain after standard 1D NMR and IR spectroscopy.

Two-Dimensional (2D) NMR Spectroscopy

Two-dimensional NMR experiments are powerful for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for establishing the connectivity within the p-Piperidinophenol molecule. youtube.com By spreading spectral information across two frequency axes, these techniques resolve overlapping signals that can complicate 1D spectra. youtube.com

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For p-Piperidinophenol, COSY would definitively map the proton-proton correlations within the piperidine ring and establish the substitution pattern on the phenol ring. A cross-peak between the signals for the axial and equatorial protons on a given carbon atom would be expected, as well as correlations between protons on adjacent carbons in the piperidine ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.eduyoutube.com This is invaluable for assigning which proton is attached to which carbon. youtube.com For p-Piperidinophenol, it would create a map connecting each proton signal from the piperidine and phenol moieties to its corresponding carbon atom, confirming the assignments made in the individual 1D spectra. The phase of the HSQC peaks can also provide DEPT (Distortionless Enhancement by Polarization Transfer) information, distinguishing between CH/CH₃ and CH₂ groups. github.io

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is crucial for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons). For p-Piperidinophenol, HMBC would show correlations between the piperidine protons and the phenolic carbon to which the piperidine ring is attached (C1'). It would also confirm the connectivity across the aromatic ring and the piperidine nitrogen.

The following tables represent hypothetical but chemically plausible 2D NMR correlation data for p-Piperidinophenol.

Table 1: Predicted ¹H-¹H COSY Correlations for p-Piperidinophenol

| Proton (δ ppm) | Correlating Proton(s) (δ ppm) | Assignment |

|---|---|---|

| H-2'ax, H-6'ax | H-2'eq, H-6'eq; H-3'ax, H-5'ax | Piperidine Ring |

| H-2'eq, H-6'eq | H-2'ax, H-6'ax; H-3'eq, H-5'eq | Piperidine Ring |

| H-3'ax, H-5'ax | H-3'eq, H-5'eq; H-2'ax, H-6'ax; H-4'ax | Piperidine Ring |

| H-3'eq, H-5'eq | H-3'ax, H-5'ax; H-2'eq, H-6'eq; H-4'eq | Piperidine Ring |

| H-2, H-6 | H-3, H-5 | Phenol Ring |

Table 2: Predicted ¹H-¹³C HSQC Correlations for p-Piperidinophenol

| Carbon (δ ppm) | Correlating Proton (δ ppm) | Assignment |

|---|---|---|

| C-2', C-6' | H-2'ax, H-6'ax; H-2'eq, H-6'eq | Piperidine Ring |

| C-3', C-5' | H-3'ax, H-5'ax; H-3'eq, H-5'eq | Piperidine Ring |

| C-4' | H-4'ax; H-4'eq | Piperidine Ring |

| C-2, C-6 | H-2, H-6 | Phenol Ring |

Table 3: Predicted ¹H-¹³C HMBC (Long-Range) Correlations for p-Piperidinophenol

| Proton (δ ppm) | Correlating Carbon(s) (δ ppm) | Correlation Type |

|---|---|---|

| H-2'ax, H-6'ax | C-3', C-5'; C-1 | ²J, ³J |

| H-2'eq, H-6'eq | C-3', C-5'; C-1 | ²J, ³J |

| H-2, H-6 | C-4; C-1 | ²J, ³J |

Hyphenated Chromatography-Mass Spectrometry Techniques

Hyphenated techniques, which couple a separation method like liquid chromatography (LC) with a detection method like mass spectrometry (MS), are powerful tools for both qualitative and quantitative analysis. nih.govijprajournal.com For p-Piperidinophenol, LC-MS is particularly useful for verifying molecular weight and providing structural information through fragmentation analysis, even in complex mixtures. humanjournals.com

High-Resolution Mass Spectrometry (HRMS), often using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. nih.gov This allows for the determination of the elemental formula of the parent ion and its fragments, greatly increasing confidence in the identification. Tandem mass spectrometry (MS/MS) experiments, where a specific parent ion is selected and fragmented, reveal characteristic fragmentation patterns that act as a structural fingerprint. nih.govtechnologynetworks.com

For p-Piperidinophenol, a common fragmentation pathway would involve the cleavage of the C-N bond connecting the two rings, leading to characteristic ions for the piperidine and phenol moieties.

Table 4: Hypothetical LC-HRMS/MS Data for p-Piperidinophenol

| Analyte | Retention Time (min) | Ion Mode | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Putative Fragment Identity |

|---|---|---|---|---|---|

| p-Piperidinophenol | 5.8 | Positive | 178.1226 | 107.0491 | [HOC₆H₄NH₂]⁺ |

Solid-State NMR Spectroscopy

While most NMR is performed on solutions, solid-state NMR (ssNMR) provides atomic-level information on the structure, conformation, and dynamics of molecules in the solid state. researchgate.netictp.it In solids, molecules have fixed orientations, which leads to broad spectral lines; however, techniques like Magic-Angle Spinning (MAS) are used to obtain high-resolution spectra. measurlabs.com

For p-Piperidinophenol, ssNMR can reveal information not available from solution studies. This includes:

Polymorphism: Different crystal packing arrangements (polymorphs) will result in distinct ssNMR spectra due to differences in the local chemical environment of each atom.

Molecular Conformation: The conformation of the piperidine ring (e.g., chair, boat) and the torsion angle between the phenol and piperidine rings in the solid state can be determined.

Intermolecular Interactions: Effects of hydrogen bonding, particularly involving the phenolic hydroxyl group, can be observed as changes in chemical shifts compared to the solution state.

Cross-Polarization (CP) MAS experiments are standard for enhancing the signal of low-abundance nuclei like ¹³C. rsc.org The ¹³C chemical shifts in the solid state can differ from those in solution, providing insight into packing effects. researchgate.net

Table 5: Hypothetical Comparison of Solution and Solid-State ¹³C NMR Chemical Shifts (δ ppm) for p-Piperidinophenol

| Carbon Atom | Solution State (CDCl₃) | Solid State (CP/MAS) | Shift Difference (Δδ) | Potential Rationale for Difference |

|---|---|---|---|---|

| C-1 | 150.2 | 151.5 | +1.3 | Intermolecular H-bonding of OH group |

| C-4 | 142.8 | 144.0 | +1.2 | Crystal packing effects on C-N bond |

| C-2, C-6 | 118.5 | 119.1 | +0.6 | Minor packing effects |

| C-3, C-5 | 116.0 | 116.3 | +0.3 | Minor packing effects |

| C-2', C-6' | 51.5 | 52.1 | +0.6 | Constrained piperidine ring conformation |

| C-3', C-5' | 26.5 | 27.0 | +0.5 | Constrained piperidine ring conformation |

Single-Crystal X-Ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline material. xtalpi.com By measuring the diffraction pattern of X-rays scattered by a single crystal, one can calculate a map of electron density and thereby determine the precise positions of atoms, bond lengths, and bond angles. anton-paar.com

For p-Piperidinophenol, a single-crystal X-ray structure would provide incontrovertible proof of its chemical structure. It would reveal:

The exact bond lengths and angles for both the piperidinyl and phenyl moieties.

The precise conformation of the piperidine ring.

The planarity of the phenol ring and the torsion angle at the C-N bond connecting the two rings.

The arrangement of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding networks involving the phenolic hydroxyl group. pdx.edu

Obtaining a crystal structure requires growing a suitable single crystal of the compound, which can sometimes be challenging. xtalpi.com

Table 6: Hypothetical Single-Crystal X-Ray Diffraction Data for p-Piperidinophenol

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₁H₁₅NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.56 |

| b (Å) | 5.88 |

| c (Å) | 16.21 |

| β (°) | 98.5 |

| Volume (ų) | 995.7 |

| Z (molecules/unit cell) | 4 |

| Key Bond Length (C-O) (Å) | 1.365 |

| Key Bond Length (C-N) (Å) | 1.380 |

| Key Bond Angle (C-N-C) (°) | 118.5 |

Theoretical and Computational Studies of P Piperidinophenol

Quantum Chemical Calculations of Electronic Structure and Reactivity of p-Piperidinophenol

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of p-Piperidinophenol. These calculations, based on the principles of quantum mechanics, allow for the determination of various molecular properties. nih.gov

Density Functional Theory (DFT) Applications to p-Piperidinophenol Systems

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules like p-Piperidinophenol. researchgate.netgithub.io DFT is based on the principle that the energy of a molecule can be determined from its electron density. github.io This approach is computationally less intensive than other high-level methods while often providing a good balance of accuracy and efficiency. github.io

DFT calculations can be used to determine a variety of properties for p-Piperidinophenol, including:

Optimized molecular geometry: Determining the most stable three-dimensional arrangement of atoms.

Electronic properties: Calculating parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding reactivity. mdpi.com

Spectroscopic properties: Predicting vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. nih.gov

Different functionals, such as the generalized gradient approximation (GGA) and hybrid functionals, can be employed in DFT calculations, with the choice of functional impacting the accuracy of the results. github.ioyoutube.com For instance, DFT has been successfully used to study the electronic properties and reactivity of similar heterocyclic and phenolic compounds. mdpi.com The accuracy of DFT can be further enhanced by combining it with molecular mechanics (MM) methods in what is known as QM/MM calculations, which is particularly useful for studying large systems or molecules in a solvent environment.

Ab Initio Methods for High-Accuracy Predictions on p-Piperidinophenol

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in the calculations. peerj.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, aim to solve the electronic Schrödinger equation. peerj.comarxiv.org While computationally more demanding than DFT, ab initio methods can provide highly accurate predictions for molecular properties. mdpi.com

For a molecule like p-Piperidinophenol, high-accuracy ab initio calculations can be particularly valuable for:

Benchmarking other computational methods: The results from high-level ab initio calculations can serve as a "gold standard" to assess the accuracy of more approximate methods like DFT. arxiv.org

Detailed analysis of intermolecular interactions: Providing a precise description of the forces between p-Piperidinophenol and other molecules.

Accurate prediction of reaction energies and barriers: Offering reliable insights into the thermodynamics and kinetics of reactions involving p-Piperidinophenol.

The choice of the basis set is crucial in ab initio calculations, with larger basis sets generally leading to more accurate results at a higher computational cost. For complex systems, a multi-level approach, where different parts of the molecule are treated with different levels of theory, can be an effective strategy.

Molecular Modeling and Dynamics Simulations of p-Piperidinophenol

Molecular modeling and dynamics simulations are powerful tools for studying the dynamic behavior of molecules like p-Piperidinophenol. mdpi.comnih.gov These methods allow for the exploration of conformational landscapes and the investigation of how the molecule interacts with its environment over time. 3ds.com

Conformational Analysis of p-Piperidinophenol

The piperidine (B6355638) ring in p-Piperidinophenol can adopt different conformations, primarily the chair and boat forms. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The relative energies of these conformers can be influenced by the substituent on the piperidine ring and its interaction with the phenol (B47542) group. nih.gov

Studies on similar 4-substituted piperidines have shown that the conformational preferences are often similar to those of analogous cyclohexanes. nih.gov However, in polar environments or upon protonation, electrostatic interactions can significantly stabilize the axial conformer. nih.gov Computational methods, including molecular mechanics and quantum chemical calculations, can be used to predict the relative energies of different conformers of p-Piperidinophenol and to understand the factors governing its conformational equilibrium. nih.govnih.gov

Intermolecular Interactions and Solvation Effects on p-Piperidinophenol

The hydroxyl and amino groups in p-Piperidinophenol can participate in hydrogen bonding, which plays a crucial role in its intermolecular interactions and solvation. chemrxiv.org The distribution of electron density in the aromatic ring, influenced by the piperidino and hydroxyl substituents, also affects how the molecule interacts with solvents and other molecules. chemrxiv.org

Molecular dynamics (MD) simulations can be used to study the solvation of p-Piperidinophenol in different solvents. mdpi.com These simulations track the movement of the solute and solvent molecules over time, providing insights into the structure of the solvation shell and the dynamics of solvent exchange. The conductor-like screening model for realistic solvation (COSMO-RS) is another computational tool that can be used to predict the thermodynamic properties of p-Piperidinophenol in various solvents. nih.gov These studies are essential for understanding the solubility and partitioning behavior of the compound.

Prediction of Spectroscopic Parameters for p-Piperidinophenol and its Derivatives

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of p-Piperidinophenol and its derivatives. nih.gov

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of p-Piperidinophenol. nih.gov By comparing the calculated spectra with experimental data, the structure and conformation of the molecule in solution can be confirmed. The accuracy of these predictions can be improved by using appropriate scaling factors or by employing more advanced computational models. japsonline.com

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of p-Piperidinophenol can be calculated using DFT. These calculations help in the assignment of the absorption bands observed in the experimental IR and Raman spectra.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of p-Piperidinophenol. This allows for the assignment of electronic transitions and provides insights into the electronic structure of the excited states. nih.gov

The table below summarizes the types of spectroscopic parameters that can be predicted for p-Piperidinophenol using computational methods.

| Spectroscopic Technique | Predicted Parameters | Computational Method |

| NMR | Chemical Shifts (¹H, ¹³C) | DFT |

| IR/Raman | Vibrational Frequencies | DFT |

| UV-Vis | Excitation Energies, Oscillator Strengths | TD-DFT |

These theoretical predictions, when combined with experimental data, provide a comprehensive understanding of the spectroscopic properties of p-Piperidinophenol and its derivatives.

Computational Approaches to Reaction Mechanism Elucidation for p-Piperidinophenol Reactions

The elucidation of reaction mechanisms through computational chemistry offers a molecular-level understanding of how chemical transformations occur. For p-Piperidinophenol, these methods can predict reaction pathways, identify transient intermediates and transition states, and determine the energetic feasibility of a reaction. Density Functional Theory (DFT) is a predominant method for such investigations due to its balance of accuracy and computational cost. jcsp.org.pkmaxapress.com

Theoretical studies on related phenolic and piperidine-containing systems provide a framework for understanding the potential reactions of p-Piperidinophenol. For instance, computational analysis of the reaction between aryl ethers and piperidine has been conducted using DFT at the B3LYP/6-311G(d,p) level to investigate the mechanism of piperidinolysis. maxapress.com Such studies calculate the energies of reactants, intermediates, transition states, and products to map out the potential energy surface of the reaction. The analysis of global and local reactivity descriptors, derived from conceptual DFT, helps in identifying the most probable sites for nucleophilic or electrophilic attack. maxapress.com For p-Piperidinophenol, the nitrogen atom of the piperidine ring is a likely nucleophilic center, while the phenolic ring can undergo electrophilic substitution.

Furthermore, computational studies on the atmospheric degradation of piperidine initiated by hydroxyl radicals have employed high-level quantum chemistry methods like CCSD(T*)-F12a/aug-cc-pVTZ//M06-2X/aug-cc-pVTZ and master equation modeling. acs.orgresearchgate.net These studies elucidate the branching ratios of different reaction pathways, such as hydrogen abstraction from the N-H group versus the C-H groups of the piperidine ring. acs.orgresearchgate.net Similar approaches can be applied to p-Piperidinophenol to understand its oxidation and degradation mechanisms, which are relevant to its stability and potential applications as an antioxidant. The presence of the phenol group would likely influence the reaction pathways compared to unsubstituted piperidine.

The table below summarizes common computational parameters and methods used in the study of reaction mechanisms for compounds containing phenol and piperidine functionalities.

| Parameter/Method | Description | Typical Application | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical method used to investigate the electronic structure of many-body systems. Functionals like B3LYP and M06-2X are commonly used. | Geometry optimization, transition state search, calculation of thermodynamic properties. | jcsp.org.pkmaxapress.comacs.org |

| Basis Sets | Sets of mathematical functions used to represent the electronic wave function. Examples include 6-311++G(d,p) and aug-cc-pVTZ. | Ensures the accuracy of the calculated electronic structure and energies. | jcsp.org.pkacs.org |

| Transition State Theory (TST) | A theory that describes the rates of elementary chemical reactions. It assumes a quasi-equilibrium between reactants and activated transition state complexes. | Calculation of reaction rate constants. | acs.org |

| Solvation Models (e.g., PCM) | Methods to account for the effects of a solvent on the properties of a molecule. The Polarizable Continuum Model (PCM) is a widely used example. | Simulating reactions in solution to provide more realistic energetic data. | nih.gov |

| Natural Bond Orbital (NBO) Analysis | A method to study charge distribution and bonding in molecules. | Identifying nucleophilic and electrophilic centers and understanding charge transfer during a reaction. | maxapress.com |

Development of Novel Computational Methodologies for p-Piperidinophenol Systems

The development of novel computational methodologies for systems like p-Piperidinophenol is often driven by the need to predict specific properties or activities, such as biological efficacy or material performance. Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent example of such a methodology. researchgate.netnih.gov

QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netnih.gov For phenolic compounds and derivatives containing piperidine, QSAR models have been developed to predict various activities, including antioxidant and antimicrobial properties. nih.govfrontiersin.org These models are built using a set of molecular descriptors that quantify different aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. researchgate.net

The development of a QSAR model for a series of p-Piperidinophenol derivatives would involve the following steps:

Data Collection: Gathering experimental data for a specific activity (e.g., antioxidant capacity) for a series of related compounds.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound using computational software. These can include constitutional, topological, physicochemical, and quantum-chemical descriptors. nih.govfrontiersin.org

Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) to build a mathematical model that correlates the descriptors with the observed activity. researchgate.net

Validation: Rigorously validating the model to ensure its predictive power and robustness. nih.gov

The table below outlines the key components involved in the development of QSAR models for phenolic and piperidine-containing compounds.

| Component | Description | Examples | Reference |

|---|---|---|---|

| Molecular Descriptors | Numerical values that describe the properties of a molecule. | Lipophilicity (logP), Molar Refractivity, Dipole Moment, HOMO/LUMO energies, Topological Polar Surface Area (TPSA). | researchgate.netfrontiersin.org |

| Statistical Methods | Algorithms used to create the mathematical relationship between descriptors and activity. | Multiple Linear Regression (MLR), Support Vector Machines (SVM), Partial Least Squares (PLS), Discriminant Analysis. | researchgate.netnih.gov |

| Validation Techniques | Methods to assess the reliability and predictive ability of the QSAR model. | Internal validation (leave-one-out cross-validation, y-randomization), External validation (using a test set). | nih.gov |

| Software | Computational tools used for descriptor calculation and model building. | Gaussian, ADF, SPSS, Python (RDKit). | nih.govfrontiersin.org |

These novel computational methodologies, particularly QSAR, enable the in silico screening of virtual libraries of p-Piperidinophenol derivatives, guiding the synthesis of new compounds with potentially enhanced activities and reducing the reliance on extensive experimental testing. nih.gov

Derivatization and Functionalization of P Piperidinophenol

Strategies for Selective Chemical Modification of p-Piperidinophenol

Selective modification of p-piperidinophenol is achievable at three main sites: the phenolic hydroxyl group (O-alkylation, O-acylation), the piperidine (B6355638) nitrogen (N-alkylation, N-acylation), and the aromatic ring (electrophilic substitution). The choice of strategy depends on the desired final product and the relative reactivity of these functional groups under different reaction conditions.

O-Alkylation and O-Acylation: The phenolic hydroxyl group is acidic and can be readily deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can react with electrophiles like alkyl halides or acyl chlorides. For instance, O-alkylation with 1,3-dibromopropane (B121459) can be achieved using potassium carbonate (K₂CO₃) as a base in acetonitrile. nih.gov This strategy is often a key step in the synthesis of more complex molecules where the phenol (B47542) group needs to be linked to another moiety via an ether linkage. nih.gov Williamson ether synthesis, reacting the phenol with reagents like epibromohydrin (B142927) in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF), is a common method to form alkyl aryl ethers. acs.org

N-Acylation and N-Alkylation: The secondary amine of the piperidine ring is nucleophilic and can be targeted for acylation or alkylation. N-acylation is often performed using acyl chlorides or by coupling with carboxylic acids using activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). nih.govucanr.edu This creates an amide bond, which can be useful for attaching various side chains. nih.govucanr.edu N-alkylation can be achieved through reactions like reductive amination or nucleophilic substitution with alkyl halides. mdpi.com Protecting the phenolic hydroxyl group first, for example as a benzyl (B1604629) ether, can prevent competing O-alkylation. nih.gov One approach to achieve selective N-alkylation over O-alkylation involves a two-step process of imination followed by reduction. researchgate.net

Electrophilic Aromatic Substitution: The aromatic ring of p-piperidinophenol is activated towards electrophilic aromatic substitution due to the electron-donating effects of both the hydroxyl and piperidino groups. byjus.combyjus.com Both groups are ortho-, para-directing. byjus.combyjus.com Since the para position is already substituted, incoming electrophiles are directed to the positions ortho to the hydroxyl and piperidino groups. Reactions like nitration (using nitric acid) and halogenation (using bromine water) can introduce substituents onto the aromatic ring. byjus.com Due to the high activation from the hydroxyl group, halogenation can often proceed without a Lewis acid catalyst. byjus.com

Table 1: Selective Modification Reactions of p-Piperidinophenol

| Reaction Type | Target Site | Reagents & Conditions | Product Type |

|---|---|---|---|

| O-Alkylation | Phenolic -OH | Alkyl halide (e.g., 1,3-dibromopropane), Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) nih.gov | Aryl ether |

| O-Alkylation | Phenolic -OH | Epibromohydrin, Base (e.g., NaH), Solvent (e.g., THF) acs.org | Alkyl aryl ether |

| N-Acylation | Piperidine -NH | Carboxylic acid, Coupling agent (e.g., EDCI) nih.govucanr.edu | N-acylpiperidine derivative |

| N-Alkylation | Piperidine -NH | Reductive amination or Alkyl halides mdpi.com | N-alkylpiperidine derivative |

| Halogenation | Aromatic Ring | Bromine water, Room temperature byjus.com | 2,6-Dibromo-4-(piperidin-1-yl)phenol |

| Nitration | Aromatic Ring | Dilute Nitric Acid, Low temperature byjus.com | 2-Nitro-4-(piperidin-1-yl)phenol |

Synthesis of Complex p-Piperidinophenol Conjugates

Conjugation is the process of linking a molecule like p-piperidinophenol to another, often larger, molecule such as a peptide, a polymer, or a drug. This strategy aims to combine the properties of both entities, for instance, using the p-piperidinophenol moiety as a linker or a pharmacophore.

Antibody-Drug Conjugates (ADCs): In the field of targeted cancer therapy, ADCs combine the specificity of an antibody with the cytotoxicity of a potent drug. nih.gov While p-piperidinophenol itself is not a standard payload, its derivatives can be incorporated into linkers that connect the drug to the antibody. nih.govpharmaron.com The synthesis involves generating the linker-drug component and then conjugating it to the antibody, often through reactions with specific amino acid residues like lysine (B10760008) or cysteine. nih.govrsc.org Site-specific conjugation methods, which may involve genetically encoding unnatural amino acids, allow for the creation of homogeneous ADCs with precise control over the drug-to-antibody ratio. nih.gov

Peptide-Drug Conjugates (PDCs): Similar to ADCs, PDCs use peptides as targeting agents to deliver drugs to specific cells or tissues. mdpi.com PDCs offer advantages like smaller size and better tissue penetration compared to antibodies. mdpi.com Derivatives of p-piperidinophenol can be integrated into the structure of these conjugates. For example, a derivative could be part of a linker that is cleaved by enzymes present at the target site, releasing the active drug. mdpi.com

Other Conjugates: The versatile reactivity of p-piperidinophenol allows for its conjugation to a wide range of molecules. For example, it can be linked to polyethylene (B3416737) glycol (PEG) to create PEG-lipid conjugates for use in drug delivery systems. rsc.org These systems can be designed to be stimuli-responsive, releasing their payload in specific environments, such as the reactive oxygen species (ROS)-rich microenvironment of a tumor. rsc.org

Formation of p-Piperidinophenol-Based Polymers and Oligomers

The bifunctional nature of p-piperidinophenol (containing both a phenol and a secondary amine) makes it a suitable monomer for the synthesis of polymers and oligomers. These materials can possess interesting thermal and electronic properties.

Enzymatic Polymerization: Oxidative polymerization of phenols can be catalyzed by enzymes like horseradish peroxidase (HRP) or laccase. h-its.orgmdpi.com These enzymes can catalyze the oxidation of phenols to generate phenoxy radicals, which then couple to form polymers. mdpi.com The polymerization of various phenol derivatives, such as p-phenylphenol and p-cresol, has been successfully demonstrated in aqueous solutions or biphasic systems. h-its.orgnih.gov This method offers a green and sustainable route to producing polyphenols. h-its.org Laccases, in particular, catalyze the single-electron oxidation of phenols, leading to the formation of oligomeric or polymeric products through radical-mediated coupling. mdpi.com

Synthetic Oligomers: Oligomers, which are short-chain polymers, can be synthesized from p-piperidinophenol derivatives. These are often created for specific applications in materials science, such as organic photovoltaics. mdpi.com For instance, novel donor-acceptor-donor (D-A-D) π-extended oligomers have been synthesized where end-capping moieties are coupled to a central core. mdpi.com Although not directly using p-piperidinophenol, the synthetic strategies, such as Suzuki or Stille coupling reactions, are applicable to appropriately functionalized p-piperidinophenol derivatives. mdpi.com Another approach involves using bifunctional building blocks in a stepwise manner to create oligomers with a defined sequence, where information is encoded in the side chains, such as phenol groups. nih.gov

Table 2: Polymerization Methods Involving Phenolic Monomers

| Polymerization Type | Catalyst/Method | Monomer Example | Resulting Polymer/Oligomer |

|---|---|---|---|

| Enzymatic Oxidative Polymerization | Horseradish Peroxidase (HRP) | p-Phenylphenol, Phenol h-its.org | Polyphenols |

| Enzymatic Oxidative Polymerization | Laccase | Dihydroquercetin (a polyphenol) mdpi.com | Polymeric products via radical coupling |

| Synthetic Oligomer Synthesis | Palladium-catalyzed coupling (e.g., Suzuki) | Functionalized end-caps and cores mdpi.com | Donor-Acceptor-Donor (D-A-D) π-extended oligomers |

| Covalent Template-Directed Synthesis | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Azide-alkyne bifunctional monomers with phenol side chains nih.gov | Sequence-controlled triazole oligomers |

Regioselectivity and Stereoselectivity in p-Piperidinophenol Derivatization

Regioselectivity: Regioselectivity refers to the preference for a reaction to occur at one position over another. khanacademy.org In the derivatization of p-piperidinophenol, the primary regioselective choice is between reaction at the oxygen of the phenol, the nitrogen of the piperidine, or the carbon atoms of the aromatic ring.

N- vs. O-Alkylation: The competition between N- and O-alkylation is a classic example of regioselectivity. The outcome can be controlled by the reaction conditions. The phenoxide, formed under basic conditions, is a "hard" nucleophile and reacts favorably with "hard" electrophiles. The piperidine nitrogen is a "softer" nucleophile. By carefully choosing the base, solvent, and electrophile, one can favor one site over the other. For example, direct alkylation of 4-hydroxythalidomide (a complex phenol) can lead to competing N-alkylation. scholaris.ca Protecting one group while reacting the other is a common strategy to ensure regioselectivity. researchgate.net

Electrophilic Aromatic Substitution: As mentioned in section 6.1, the hydroxyl and piperidino groups are strongly activating ortho-, para-directors. byjus.comwikipedia.org Since the para-position is blocked, electrophilic attack will occur at the ortho-positions (C2 and C6) relative to the hydroxyl group. The directing effect of these two groups reinforces substitution at these positions, leading to high regioselectivity. byjus.com

Stereoselectivity: Stereoselectivity is the preferential formation of one stereoisomer over another. msu.edunumberanalytics.com P-Piperidinophenol itself is achiral. Stereoselectivity becomes relevant when a reaction introduces a new stereogenic center into a derivative of p-piperidinophenol, or when the p-piperidinophenol moiety is attached to a chiral molecule.

Creation of New Stereocenters: If a derivative of p-piperidinophenol undergoes a reaction that creates a new chiral center, the reaction can be either non-selective (producing a racemic mixture) or stereoselective (producing an excess of one stereoisomer). msu.edu For example, if an aldehyde group were attached to the p-piperidinophenol scaffold, its reaction with a nucleophile could create a chiral alcohol. The use of chiral reagents, catalysts, or auxiliaries can induce stereoselectivity, favoring the formation of one enantiomer or diastereomer. durgapurgovtcollege.ac.in

Influence of Existing Chirality: When p-piperidinophenol is conjugated to a chiral molecule, such as an amino acid or a peptide, the existing stereocenters can influence the outcome of subsequent reactions on the p-piperidinophenol part of the conjugate. This is known as diastereoselectivity, where one diastereomer is formed in preference to another due to steric or electronic effects imposed by the chiral auxiliary. msu.edu

Catalytic Applications of P Piperidinophenol and Its Derivatives

p-Piperidinophenol as an Organic Catalyst

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis, alongside metal and enzyme catalysis. p-Piperidinophenol is a potential bifunctional organocatalyst, where the acidic phenol (B47542) group and the basic piperidine (B6355638) moiety can work in synergy.

While specific studies demonstrating the use of p-Piperidinophenol as a bifunctional organocatalyst are not extensively documented, its structure embodies the principles of this catalytic strategy. Bifunctional organocatalysts possess both a Lewis/Brønsted acid site and a Lewis/Brønsted base site within the same molecule, allowing for the simultaneous activation of both an electrophile and a nucleophile. nih.govbeilstein-journals.org

In p-Piperidinophenol, the phenolic hydroxyl group can act as a hydrogen-bond donor, activating electrophilic substrates (e.g., aldehydes, ketones, or imines) and stabilizing charged intermediates. researchgate.net Concurrently, the tertiary amine of the piperidine ring can function as a Brønsted base to deprotonate a pro-nucleophile or as a nucleophilic catalyst to activate carbonyl compounds. nih.govbeilstein-journals.orgacs.org This dual activation model is known to lower the energy barrier of reactions and control the stereochemistry of the products. nih.gov For instance, in reactions like the Michael addition, the phenol could activate an α,β-unsaturated carbonyl compound while the piperidine amine activates the nucleophile. mdpi.com

The piperidine moiety is crucial for the potential nucleophilic catalytic activity of p-Piperidinophenol. As a secondary amine, piperidine is widely used in enamine catalysis, a cornerstone of organocatalysis. makingmolecules.com The catalytic cycle typically begins with the nucleophilic attack of the piperidine nitrogen on a carbonyl carbon of a ketone or aldehyde. acs.orgmsu.edulibretexts.org This is followed by dehydration to form a key intermediate: an iminium ion , which then deprotonates at an adjacent carbon to yield a highly nucleophilic enamine . makingmolecules.comacs.org

This enamine is more reactive than the corresponding enol or enol ether, allowing it to readily attack electrophiles. makingmolecules.com After the bond-forming step, the resulting iminium intermediate is hydrolyzed, regenerating the piperidine catalyst and releasing the final product. makingmolecules.comacs.org The entire process, including the formation of the iminium ion and the subsequent enolate attack, defines the catalytic pathway. acs.org The ability of the piperidine ring to form these reactive intermediates is fundamental to its role in many classic organic transformations, suggesting a primary mechanism by which p-Piperidinophenol could function as an organocatalyst.

Organocatalysis Mediated by p-Piperidinophenol

Metal Complexes and Ligands Derived from p-Piperidinophenol in Catalysis

The nitrogen and oxygen atoms in p-Piperidinophenol make it an effective ligand for coordinating with various metal centers. The resulting metal complexes can serve as powerful catalysts in both homogeneous and heterogeneous systems.

In homogeneous catalysis, catalysts and reactants exist in the same phase, which often allows for high activity and selectivity under mild conditions. While p-Piperidinophenol itself is mentioned as a potential ligand for isomerizing allyl alcohols, more detailed research has focused on its derivatives. acs.org

A notable example involves a Mannich base derivative, N-(4-hydroxy-3-((piperidin-1-yl)methyl)phenyl)acetamide (HL) , which has been used to synthesize copper(II) and iron(III) complexes. researchgate.net These complexes serve as functional models for catechol oxidase, an enzyme that catalyzes the oxidation of catechols to quinones. researchgate.nettandfonline.com The catalytic performance of these complexes in oxidizing 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) to 3,5-di-tert-butyl-o-benzoquinone (B121359) (3,5-DTBQ) has been evaluated, demonstrating their potential in biomimetic oxidation reactions. researchgate.net The turnover numbers (kcat), which indicate the catalytic efficiency, are summarized in the table below.

| Complex | Turnover Number (kcat, h-1) | Reference |

|---|---|---|

| [Cu(L)Cl(H2O)2] | 16.58 | researchgate.net |

| [Cu(L)(NCS)] | 20.65 | researchgate.net |

| [Fe(L)Cl2(H2O)]·H2O | 26.79 | researchgate.net |

| [Fe(L)(NCS)2]·3H2O | 32.42 | researchgate.net |

Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages such as easy separation from the reaction mixture, recyclability, and improved stability. acs.org While specific examples of p-Piperidinophenol immobilized on solid supports are not widely reported, the functional groups it contains—a phenol and a secondary amine—are commonly used for catalyst heterogenization.

Common strategies for immobilization include:

Covalent Anchoring: The phenol or piperidine moiety can be covalently bonded to functionalized solid supports like silica, alumina, or polymers such as polystyrene. nih.govmdpi.com For instance, amine-functionalized zeolites have been used to immobilize platinum and palladium nanoparticles, creating highly active and reusable catalysts for hydrogenation and Heck reactions. acs.orgacs.org Similarly, phenolic groups can be used to anchor ruthenium-based metathesis catalysts to metal-organic frameworks (MOFs). mdpi.com